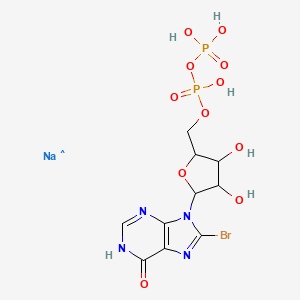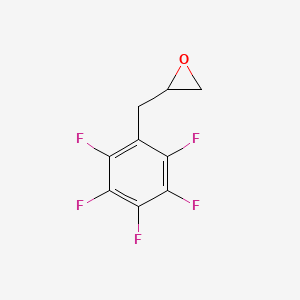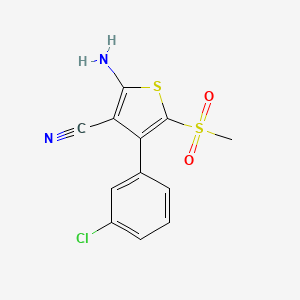
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with (4-chlorobenzyl) chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding benzyl alcohols or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of β-amyloid plaque ligands, selective norbornane-type aspartate analog inhibitors of glutamate transporter, and pyrethroids with insecticidal activity
Biology: The compound is utilized in the development of ligands for β-amyloid plaques, which are relevant in Alzheimer’s disease research
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, such as antifungal agents and inhibitors of specific biological pathways
Industry: The compound is used in the production of insecticides and other agrochemicals
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors involved in biological processes, such as the inhibition of glutamate transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Cyanomethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- Tetraphenylphosphonium chloride
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its chlorobenzyl group provides additional reactivity compared to other similar compounds, making it a valuable reactant in various synthetic applications .
Eigenschaften
Molekularformel |
C25H22Cl2P+ |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI-Schlüssel |
RAHOAHBOOHXRDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)




![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)



